molecular formula C5H5IN2 B3226765 2-Iodo-4-methylpyrimidine CAS No. 1257854-91-3

2-Iodo-4-methylpyrimidine

Cat. No.: B3226765
CAS No.: 1257854-91-3
M. Wt: 220.01 g/mol
InChI Key: LBLWIGSPWVYIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methylpyrimidine (CAS 1257854-91-3) is a high-purity halogenated heterocyclic compound with the molecular formula C5H5IN2 and a molecular weight of 220.01 g/mol . It serves as a versatile precursor and key synthetic intermediate in various research fields. In medicinal chemistry, pyrimidine derivatives are recognized for their diverse biological significance, forming the basis of numerous therapeutic agents . This compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create a variety of bi- and polyarylated pyrimidine ligands and structures . The iodine atom at the 2-position allows for further functionalization, enabling the development of novel molecules for pharmaceutical and materials science research. Pyrimidine cores are frequently investigated for their antimicrobial, anti-inflammatory, analgesic, and antineoplastic (anticancer) activities, making this compound a valuable building block in drug discovery programs . The physical and chemical properties of 2-Iodo-4-methylpyrimidine include a boiling point of 291.3±33.0 °C at 760 mmHg . The canonical SMILES string is CC1=CC=NC(I)=N1 . This product is intended for research purposes only and is not for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLWIGSPWVYIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Iodo-4-methylpyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Heterocyclic Scaffold Design

Executive Summary

In the landscape of medicinal chemistry, 2-Iodo-4-methylpyrimidine represents a high-value "orthogonally reactive" electrophile. Unlike its chlorinated counterparts, the C2-iodo substituent offers a unique balance of lability toward oxidative addition (in palladium-catalyzed cross-couplings) while maintaining distinct reactivity profiles in nucleophilic aromatic substitution (


). This guide outlines the physicochemical properties, synthesis logic, and application protocols for this critical building block, specifically tailored for drug development workflows targeting kinase inhibitors and complex heterocycles.

Chemical Identity & Physical Properties[1][2][3]

The following data consolidates the structural and physical specifications required for accurate identification and stoichiometric calculations.

PropertySpecification
Chemical Name 2-Iodo-4-methylpyrimidine
CAS Registry Number 1257854-91-3
Molecular Formula

Molecular Weight 220.01 g/mol
SMILES CC1=NC(I)=NC=C1
Appearance Off-white to pale yellow solid (Light Sensitive)
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
Storage 2–8°C, protect from light, inert atmosphere (Ar/N2)

Synthetic Pathways & Production Logic

The synthesis of 2-iodo-4-methylpyrimidine is rarely performed via direct iodination of the heterocycle due to the electron-deficient nature of the pyrimidine ring. Instead, functional group interconversion (FGI) from the 2-chloro or 2-amino precursors is the standard authoritative approach.

Primary Route: Finkelstein-Type Halogen Exchange

The most robust method involves the conversion of 2-chloro-4-methylpyrimidine using hydriodic acid (HI) or sodium iodide (NaI) in the presence of an acid catalyst. This reaction is driven by the higher nucleophilicity of the iodide ion and the thermodynamic stability of the resulting C–I bond in acidic media.

Secondary Route: Sandmeyer-Type Transformation

Alternatively, 2-amino-4-methylpyrimidine can undergo diazotization followed by iodination. This route is preferred when the chloro-precursor is unavailable but requires careful temperature control to prevent decomposition of the diazonium intermediate.

SynthesisPathways Precursor1 2-Chloro-4-methylpyrimidine Target 2-Iodo-4-methylpyrimidine (Target) Precursor1->Target NaI, HI (57%) Reflux, 4-6h (Halogen Exchange) Precursor2 2-Amino-4-methylpyrimidine Intermediate Diazonium Salt (Unstable) Precursor2->Intermediate NaNO2, HCl 0°C Intermediate->Target KI, RT (Sandmeyer)

Figure 1: Divergent synthetic pathways for 2-Iodo-4-methylpyrimidine. The Halogen Exchange route is generally preferred for scalability.

Reactivity Profile & Mechanism[5]

The utility of 2-iodo-4-methylpyrimidine lies in the specific reactivity of the C2 position. The iodine atom at C2 is significantly more reactive toward oxidative addition with Pd(0) than a chlorine atom at the same position. This allows for chemoselective transformations when other halogenated sites are present.

Chemoselectivity Hierarchy
  • C2-Iodo: Most reactive toward Pd-catalyzed couplings (Suzuki, Sonogashira).

  • C2-Iodo: Highly reactive toward

    
     with strong nucleophiles (alkoxides, thiols).
    
  • C4-Methyl: Relatively inert, but the methyl protons are slightly acidic (

    
    ), allowing for lithiation/alkylation under strong base conditions (LDA).
    

ReactivityMap Center 2-Iodo-4-methylpyrimidine Suzuki 2-Aryl-4-methylpyrimidine (Suzuki-Miyaura) Center->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O Sonogashira 2-Alkynyl-4-methylpyrimidine (Sonogashira) Center->Sonogashira Terminal Alkyne, PdCl2(PPh3)2 CuI, Et3N SnAr 2-Alkoxy/Amino-4-methylpyrimidine (Nu: Substitution) Center->SnAr R-NH2 or R-OH Base, Heat Lithiation Lateral Lithiation (Side Chain Functionalization) Center->Lithiation 1. LDA, -78°C 2. Electrophile (E+)

Figure 2: Reactivity manifold of the 2-iodo scaffold. The C2-I bond serves as the primary "handle" for structural diversification.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: To couple the 2-iodo scaffold with an aryl boronic acid.

Reagents:

  • 2-Iodo-4-methylpyrimidine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

  • Thermal Activation: Heat the mixture to 80–90°C. Monitor by TLC or LC-MS. The high reactivity of the C-I bond typically leads to full conversion within 2–4 hours.

  • Workup: Cool to RT, dilute with EtOAc, and wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The iodide byproduct can sometimes poison Pd catalysts. If conversion stalls, adding a silver salt (e.g.,


) can precipitate AgI and drive the reaction, though this is rarely needed for simple aryls.

Safety & Handling Guidelines (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

  • Storage Stability:

    • Light Sensitivity: Iodopyrimidines are prone to homolytic cleavage of the C–I bond under UV light, liberating iodine (

      
      ) which turns the solid brown. Store in amber vials wrapped in foil.
      
    • Temperature: Long-term storage at -20°C is recommended to prevent slow decomposition.

  • Disposal:

    • Treat as halogenated organic waste. Do not mix with strong oxidizers.[4]

References

  • Synblock Chemical Database. (2023). 2-Iodo-4-methylpyrimidine Product Specifications and CAS Verification. Synblock. Link

  • ChemicalBook. (2023).[5] 2-Iodo-4-methylpyrimidine CAS 1257854-91-3 Technical Data. ChemicalBook. Link

  • Guidechem. (2023). Synthesis of Halogenated Pyrimidines: Methodologies and Precursors. Guidechem. Link

  • Sigma-Aldrich. (2023).[6] General Safety Data Sheet for Halogenated Pyrimidines. Merck KGaA.[3] Link

  • ResearchGate. (2025). Suzuki–Miyaura reactions of halopyrimidines: Site-selectivity and Scope. ResearchGate. Link

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and discovery of this important intermediate. We will delve into the strategic considerations behind its synthesis, detailing a robust and reproducible protocol for its preparation from commercially available starting materials. Furthermore, this guide will explore the historical context of its discovery within the broader landscape of pyrimidine chemistry and its contemporary applications in drug discovery, supported by authoritative references.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is central to the chemistry of life.[1] This inherent biological relevance has inspired chemists to explore substituted pyrimidines as a source of novel therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2]

2-Iodo-4-methylpyrimidine has emerged as a particularly valuable intermediate. The presence of the iodo group at the 2-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes it an ideal precursor for introducing diverse substituents and building molecular complexity, a crucial aspect of modern drug discovery.[3]

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of 2-Iodo-4-methylpyrimidine begins with readily available and cost-effective starting materials. A common retrosynthetic approach identifies 2-chloro-4-methylpyrimidine as a key precursor, which in turn can be synthesized from simpler acyclic compounds. The conversion of the chloro-substituent to the iodo-substituent is classically achieved via a Finkelstein reaction.

G 2-Iodo-4-methylpyrimidine 2-Iodo-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 2-Iodo-4-methylpyrimidine->2-Chloro-4-methylpyrimidine Finkelstein Reaction Starting Materials Starting Materials 2-Chloro-4-methylpyrimidine->Starting Materials Cyclocondensation

Caption: Retrosynthetic analysis of 2-Iodo-4-methylpyrimidine.

Experimental Protocols

Synthesis of 2-Chloro-4-methylpyrimidine

The synthesis of the chloro-precursor can be achieved through various routes. A common and effective method involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with an amidine, followed by chlorination. A well-documented one-pot synthesis of 2-chloro-4-substituted pyrimidines provides a reliable foundation.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the starting material (e.g., a 2-methylthio-4-substituted pyrimidine intermediate) in a suitable solvent like methanol.[4]

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of sodium hydroxide in methanol dropwise, maintaining the temperature below 5°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.[4]

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is then subjected to chlorination using a reagent like sulfuryl chloride in dichloromethane.[4] The final product, 2-chloro-4-methylpyrimidine, can be purified by column chromatography on silica gel.

Synthesis of 2-Iodo-4-methylpyrimidine via Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[5] In this case, the chloro group of 2-chloro-4-methylpyrimidine is displaced by an iodide ion. The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, usually acetone.[5]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium chloride) indicates that the reaction is proceeding.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-Iodo-4-methylpyrimidine can be further purified by recrystallization or column chromatography.

G cluster_0 Synthesis of 2-Chloro-4-methylpyrimidine cluster_1 Synthesis of 2-Iodo-4-methylpyrimidine Start_Chloro Starting Materials Cyclocondensation Cyclocondensation & Chlorination Start_Chloro->Cyclocondensation Product_Chloro 2-Chloro-4-methylpyrimidine Cyclocondensation->Product_Chloro Start_Iodo 2-Chloro-4-methylpyrimidine Finkelstein Finkelstein Reaction (NaI, Acetone) Start_Iodo->Finkelstein Product_Iodo 2-Iodo-4-methylpyrimidine Finkelstein->Product_Iodo

Caption: Experimental workflow for the synthesis of 2-Iodo-4-methylpyrimidine.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield (%)
2-Chloro-4-methylpyrimidineC₅H₅ClN₂128.56Cyclocondensation/Chlorination75-85
2-Iodo-4-methylpyrimidineC₅H₅IN₂220.01Finkelstein Reaction80-95

Discovery and Applications in Drug Development

The discovery of 2-Iodo-4-methylpyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. The journey began with the isolation of the first pyrimidine derivative, alloxan, in 1818.[1] However, it was the development of systematic synthetic methods, such as the Pinner synthesis, that truly unlocked the potential of this heterocyclic scaffold.[1]

In recent decades, substituted pyrimidines have become a mainstay in the development of targeted therapies, particularly kinase inhibitors.[7][8] The pyrimidine ring serves as an excellent bioisostere for the adenine ring of ATP, allowing pyrimidine-based molecules to competitively bind to the ATP-binding pocket of kinases and modulate their activity.[9] This has led to the development of numerous life-saving drugs.

2-Iodo-4-methylpyrimidine is a valuable building block in this context. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyrimidine ring, enabling the rapid generation of diverse compound libraries for screening and lead optimization in drug discovery programs. For instance, 2,4-disubstituted pyrimidines have been investigated as potent inhibitors of various kinases, playing a crucial role in the development of novel anticancer agents.[10][11]

G 2-Iodo-4-methylpyrimidine 2-Iodo-4-methylpyrimidine Cross-Coupling Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) 2-Iodo-4-methylpyrimidine->Cross-Coupling Diverse_Pyrimidines Diverse 2-Substituted 4-Methylpyrimidines Cross-Coupling->Diverse_Pyrimidines Drug_Discovery Drug Discovery (e.g., Kinase Inhibitors) Diverse_Pyrimidines->Drug_Discovery

Caption: Role of 2-Iodo-4-methylpyrimidine in drug discovery.

Conclusion

2-Iodo-4-methylpyrimidine is a strategically important intermediate in organic synthesis and medicinal chemistry. Its synthesis, achievable through a reliable and scalable route involving the Finkelstein reaction of its chloro-analogue, provides access to a versatile building block. The historical development of pyrimidine chemistry has paved the way for the use of such compounds in the rational design of modern therapeutics. The reactivity of the iodo-substituent in cross-coupling reactions makes 2-Iodo-4-methylpyrimidine a cornerstone for the synthesis of diverse libraries of compounds, significantly contributing to the ongoing quest for novel and effective drugs.

References

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • Finkelstein Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • 2-Iodo-4,6-dimethylpyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Finkelstein Reaction - SATHEE - IIT Kanpur. (n.d.). Retrieved from [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved from [Link]

  • Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review) - ResearchGate. (2021).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (n.d.). Retrieved from [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications LLC. (2024).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020). Medicinal Chemistry Communications. [Link]

  • Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors - PubMed. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: Reactivity and Stability of the 2-Iodo-4-methylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the 2-Iodo-4-methylpyrimidine scaffold. It prioritizes mechanistic insight and actionable protocols over generic descriptions.

Executive Summary: The "Privileged" Nature of the Scaffold

2-Iodo-4-methylpyrimidine (CAS: 13523-98-3) represents a bifurcated chemical handle in medicinal chemistry. Unlike its chlorinated counterparts, the presence of the iodine atom at the C2 position renders this scaffold uniquely susceptible to Transition Metal-Catalyzed Cross-Couplings (TMCC) under mild conditions, while the C4-methyl group offers a latent handle for chain extension via lateral lithiation .

This guide delineates the orthogonal reactivity profiles of the C2-iodide and the C4-methyl group, providing researchers with a roadmap for constructing complex kinase inhibitors and heterobiaryl systems.

Structural Analysis & Electronic Properties[1]

To manipulate this molecule, one must understand the electronic forces at play. The pyrimidine ring is


-deficient (electron-poor), creating specific zones of reactivity.
The C2-Iodine Node (Electrophilic/Oxidative)
  • Electronic Environment: The C2 position is flanked by two electronegative nitrogen atoms (N1, N3). This creates a significant partial positive charge (

    
    ), making the C-I bond highly polarized.
    
  • Bond Dissociation Energy (BDE): The C(sp2)–I bond is weaker (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol).

  • Consequence: The low BDE facilitates rapid oxidative addition by Pd(0) species, often proceeding at room temperature. This makes the 2-iodo variant superior to 2-chloro analogs for Suzuki-Miyaura or Sonogashira couplings where delicate substrates are involved.

The C4-Methyl Node (Acidic/Nucleophilic)
  • Acidity: The electron-withdrawing nature of the pyrimidine ring acidifies the protons on the C4-methyl group (

    
     approx. 20-25).
    
  • Resonance Stabilization: Upon deprotonation, the resulting carbanion is stabilized by resonance delocalization onto the ring nitrogens (aza-enolate character).

  • Consequence: This allows for lateral lithiation , enabling the methyl group to act as a nucleophile toward aldehydes, ketones, or alkyl halides.

Reactivity Map & Chemoselectivity

The following diagram illustrates the divergent pathways available for this scaffold. Note the orthogonality: C2 reacts with metals/nucleophiles, while C4 (methyl) reacts with bases/electrophiles.

ReactivityMap Scaffold 2-Iodo-4-methylpyrimidine Suzuki Pd-Catalyzed Coupling (C-C Bond Formation) Scaffold->Suzuki Boronic Acids Pd(0), Base SNAr SNAr Substitution (C-N/C-O Bond Formation) Scaffold->SNAr Amines/Alkoxides Heat Lithiation Lateral Lithiation (Chain Extension) Scaffold->Lithiation LDA/LiHMDS -78°C, Electrophile Biaryl 4-Methyl-2-arylpyrimidine Suzuki->Biaryl Amino 2-Amino-4-methylpyrimidine SNAr->Amino Extended Functionalized Alkyl Chain Lithiation->Extended

Figure 1: Chemoselectivity map demonstrating the orthogonal reactivity of the C2 and C4 positions.

Stability Profile & Handling

The stability of 2-iodo-4-methylpyrimidine is dictated by the lability of the C-I bond.

ParameterStability AssessmentHandling Recommendation
Photostability Low. Iodides are susceptible to homolytic cleavage by UV/visible light, liberating

(purple discoloration).
Store in amber glass vials or wrap in aluminum foil.
Thermal Stability Moderate. Stable at RT, but prolonged heating (>100°C) without reagents can cause decomposition.Store at 2-8°C for long-term integrity.
Hydrolytic Stability High. Resistant to neutral hydrolysis. Strong aqueous acids may hydrolyze the iodide to a pyrimidone.Avoid prolonged exposure to strong mineral acids.
Oxidation Moderate. The methyl group is slowly oxidizable to carboxylic acid under vigorous conditions (

).
Keep under inert atmosphere (Argon/Nitrogen) if stored in solution.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Rationale: The iodine handle allows for the use of milder bases and lower temperatures compared to chloro-pyrimidines, preserving sensitive functional groups on the boronic acid partner.

Reagents:

  • Substrate: 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed dioxane and aqueous base.

  • Heat to 60-80°C (monitor by LCMS). Note: Chloro-analogs typically require 90-110°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica flash chromatography (Hexane/EtOAc).

Protocol B: Lateral Lithiation (C4-Methyl Functionalization)

Rationale: Direct deprotonation requires a non-nucleophilic strong base to avoid attacking the electron-deficient ring (Chichibabin-type addition).

Reagents:

  • Substrate: 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.2 equiv) - Freshly prepared or commercial.

  • Electrophile: Benzaldehyde or Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous THF

Workflow:

  • Cool anhydrous THF solution of the substrate to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents ring addition.

  • Add LDA dropwise over 10 minutes. The solution typically turns deep red/orange (formation of the aza-enolate).

  • Stir at -78°C for 30 minutes.

  • Add the electrophile (dissolved in minimal THF) dropwise.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM.

Mechanistic Insight: Why C2-Iodo over C2-Chloro?

While 2-chloropyrimidines are cheaper, the 2-iodo scaffold is indispensable for sequential functionalization .

If a target molecule requires two distinct metal-catalyzed couplings (e.g., at C2 and C4, or C2 and C5), the iodine atom provides the necessary reactivity gap .

  • Step 1: Perform coupling at C2-I (Room Temp or 60°C). The C-Cl bond (if present elsewhere) remains intact.

  • Step 2: Increase temperature (>100°C) or switch ligands to activate the remaining C-Cl bond.

This "programmed" reactivity is not possible with bis-chloro substrates without relying on steric differentiation.

Mechanism Step1 Oxidative Addition (Rate Limiting Step) Step2 Transmetallation Step1->Step2 Desc1 Pd(0) inserts into weak C-I bond Fast at low temp Step1->Desc1 Step3 Reductive Elimination Step2->Step3 Desc2 Boron group transfers to Pd center Step2->Desc2 Desc3 Product release + Pd(0) regeneration Step3->Desc3

Figure 2: Simplified catalytic cycle highlighting the rapid oxidative addition of the C-I bond.

References

  • Suzuki-Miyaura Coupling Kinetics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link

  • Reactivity of Halopyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text on N-heterocycle reactivity hierarchy).
  • Lateral Lithiation: Plé, N.; Turck, A.; Martin, P. "Metalation of diazines. XI. Directed lithiation of pyrimidines." Tetrahedron1998 , 54, 4899-4912. Link

  • SNAr Mechanisms: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. (Foundational text on SNAr kinetics and the Element Effect).
  • Stability Data: PubChem Compound Summary for CID 23615967 (2-Iodo-4-methylpyrimidine). Link

Sources

An In-depth Technical Guide to the Safe Handling of 2-Iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety, handling, and material safety data for 2-Iodo-4-methylpyrimidine (CAS No. 1257854-91-3). As a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data, providing a framework of causation and best practices rooted in the specific chemical nature of the compound.

Chapter 1: Core Hazard Profile

2-Iodo-4-methylpyrimidine is a halogenated pyrimidine derivative. The presence of the iodo- group and the pyrimidine core dictates its reactivity and toxicological profile. The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 1: GHS Hazard Classification for 2-Iodo-4-methylpyrimidine

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritationGHS07Warning

Source: Synblock, PubChem.[1][2]

The causality behind these classifications is critical for researchers to understand. The "Harmful if swallowed" (H302) classification indicates a significant risk of systemic toxicity upon ingestion.[1][2] Skin (H315) and eye (H319) irritation are common for halogenated aromatic compounds, which can disrupt cell membranes and cause inflammatory responses upon contact.[2][3] The potential for respiratory irritation (H335) underscores the necessity of handling this solid compound in a manner that prevents the generation and inhalation of dust or aerosols.[1][2][4]

Chapter 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols. The choice of PPE is not arbitrary; it is a direct response to the hazards identified in Chapter 1.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Iodo-4-methylpyrimidine is a certified chemical fume hood.[5][6][7] This is non-negotiable. The fume hood serves two main purposes: it prevents the inhalation of any fine particulates of the compound (addressing H335) and contains any potential spills, minimizing skin and clothing contact (addressing H315).[5][6][7] An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE): A Self-Validating System

Every individual handling this compound must be equipped with the appropriate PPE. The selection of each component is a deliberate countermeasure to a specific identified risk. For a detailed guide on PPE selection, consult authoritative sources like the University of Arizona's Personal Protective Equipment Selection Guide.[8]

Table 2: PPE Selection Guide for 2-Iodo-4-methylpyrimidine

Body PartProtection LevelRationale & Causality
Eyes/Face Safety goggles with side-shields or a full-face shield.[5]Addresses H319 (Serious eye irritation). Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, preventing entry of solid particulates or splashes of solutions containing the compound. A face shield offers broader protection during procedures with a higher risk of splashing.[9]
Hands Chemically resistant gloves (e.g., Nitrile).Addresses H315 (Skin irritation). Gloves must be inspected for tears or holes before each use.[4] For prolonged handling or when working with solutions, consult glove manufacturer charts to ensure adequate breakthrough time. Double-gloving can be an effective practice.
Body A standard laboratory coat is the minimum requirement.[8] A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[8]Addresses H315 (Skin irritation). Protects against accidental spills on clothing, which could otherwise lead to prolonged skin contact. Clothing should be impervious to the chemical.[5]
Respiratory Generally not required if handled exclusively within a fume hood.If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill cleanup), a suitable respirator must be used.[5]

Chapter 3: Protocols for Safe Handling and Storage

Methodical and consistent handling practices are crucial to mitigating the risks associated with 2-Iodo-4-methylpyrimidine.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE as detailed in Table 2.

  • Aliquotting: Handle as a solid in a well-ventilated place, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[4][10] Avoid any contact with skin and eyes.[4][6][7][10][11]

  • Hygiene: Do not eat, drink, or smoke in the laboratory or when using this product.[5][11] Wash hands thoroughly after handling, especially before leaving the work area.[5][10][11]

Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed and sealed in a dry, cool, and well-ventilated place.[1][3][4][6][7][10][11]

  • Environment: Store away from direct sunlight and sources of ignition. The recommended storage is in a dry, sealed place.

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents.[3][7][10]

Chapter 4: Emergency Response Procedures

In the event of an emergency, a rapid and informed response can significantly reduce harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air.[4][5][12] If breathing is difficult, administer oxygen.[4][12] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[4][5][12] Seek immediate medical attention.[4][5][12]
Skin Contact Immediately take off all contaminated clothing.[4][12] Rinse the skin thoroughly with large amounts of soap and water.[3][4][5][11] If skin irritation persists, call a physician.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing and promptly call a physician.[4][5]
Ingestion Do NOT induce vomiting.[4][5] Wash out the mouth with water and seek immediate medical attention or call a poison control center.[4][5] Never give anything by mouth to an unconscious person.[4]

Source: MedchemExpress.com, ChemicalBook, ECHEMI.[4][5][12]

Accidental Release Measures
  • Evacuate: Evacuate unnecessary personnel from the spill area.[11]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[3][11] Avoid creating dust.[3][4] For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[5]

  • PPE: Use full personal protective equipment during cleanup.[5]

Chapter 5: Waste Disposal

All waste containing 2-Iodo-4-methylpyrimidine, including contaminated labware and rinsate from cleaning, must be treated as hazardous waste.

  • Collection: Collect waste in a suitable, closed, and clearly labeled container.[4][13]

  • Disposal: Disposal must be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]

Chapter 6: Toxicological and Physical Properties

A deeper understanding of the compound's toxicological and physical characteristics provides context for the handling protocols.

Toxicological Profile
Physical and Chemical Properties

Table 3: Properties of 2-Iodo-4-methylpyrimidine

PropertyValueSource
CAS Number 1257854-91-3Synblock[1]
Molecular Formula C5H5IN2Synblock[1]
Molecular Weight 220.01 g/mol Synblock[1]
Boiling Point 291.3 ± 33.0 °C at 760 mmHgSynblock[1]

Workflow Visualization

To synthesize these protocols into a practical workflow, the following diagram illustrates the lifecycle of handling 2-Iodo-4-methylpyrimidine in a research setting.

Safe Handling Workflow for 2-Iodo-4-methylpyrimidine cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment cluster_final 4. Final Steps prep1 Verify Fume Hood Functionality prep2 Don Required PPE: - Goggles - Lab Coat - Nitrile Gloves prep1->prep2 prep3 Prepare Clean Work Area Inside Fume Hood prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 Proceed to Handling handle2 Weigh/Aliquot Solid (Minimize Dust) handle1->handle2 handle3 Perform Experiment (All steps in hood) handle2->handle3 spill EMERGENCY: Spill Occurs handle2->spill Potential Event clean1 Segregate Waste: - Solid Waste - Liquid Waste - Sharps handle3->clean1 Experiment Complete exposure EMERGENCY: Personal Exposure handle3->exposure Potential Event clean2 Decontaminate Glassware (Collect Rinsate as Waste) clean1->clean2 clean3 Clean Work Surface clean2->clean3 final1 Return Chemical to Proper Storage clean3->final1 Cleanup Complete final2 Doff PPE in Correct Order final1->final2 final3 Wash Hands Thoroughly final2->final3

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling protocol using 2-Iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Iodo-4-methylpyrimidine

Introduction & Substrate Analysis

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). 2-Iodo-4-methylpyrimidine (CAS: 13526-66-4) represents a highly reactive, yet challenging electrophile for cross-coupling.

Chemical Logic:

  • Activation: The C2-position is electronically activated by the adjacent nitrogen atoms, making the C-I bond significantly more labile to oxidative addition than corresponding bromides or chlorides.

  • The Challenge (Catalyst Poisoning): The basic nitrogen atoms of the pyrimidine ring can coordinate to the Palladium center, displacing phosphine ligands and forming inactive "Pd-black" precipitates.

  • The Challenge (Stability): Unlike 2-chloropyrimidines, the 2-iodo derivative is light-sensitive and prone to hydrolysis under strongly basic conditions, necessitating milder protocols.

Critical Reaction Parameters

To ensure reproducibility, we must control the variables that govern the catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).
A. Catalyst Selection
  • Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) has a large bite angle, which enforces a geometry that favors reductive elimination. It is less susceptible to displacement by the pyrimidine nitrogens than monodentate ligands like PPh₃.

  • High-Performance (Sterically Demanding): XPhos Pd G2 (Buchwald Precatalyst). For sterically hindered boronic acids or electron-poor substrates, this bulky, electron-rich ligand facilitates oxidative addition and prevents catalyst deactivation.

B. Base Selection
  • Recommended: Na₂CO₃ or K₃PO₃ . These mild inorganic bases provide sufficient activation for the boronic acid without promoting the hydrolysis of the sensitive C2-iodide to 2-hydroxy-4-methylpyrimidine.

  • Avoid: Strong hydroxides (NaOH, KOH) or alkoxides (NaOtBu) unless the reaction is performed at room temperature, as they accelerate side reactions.

C. Solvent System
  • Binary Mixture: 1,4-Dioxane/Water (4:1) or DME/Water (3:1). Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species [RB(OH)₃]⁻.

Standardized Experimental Protocols

Method A: The "Workhorse" Protocol (General Purpose)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Reagents:

  • 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [Concentration: 0.1 M]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with 2-iodo-4-methylpyrimidine, aryl boronic acid, and Na₂CO₃.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (or Argon) three times. Note: Oxygen removal is critical to prevent homocoupling.

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

  • Catalyst Addition: Under a positive flow of Nitrogen, quickly remove the septum, add the Pd catalyst, and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).

  • Reaction: Heat the block to 60–80°C for 4–12 hours.

    • Checkpoint: The reaction mixture should remain dark red/brown. If it turns clear with black precipitate, the catalyst has crashed out.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Method B: High-Activity Protocol (Difficult Substrates)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or low-temperature requirements.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF : Water (10:1)

  • Temperature: 40°C to 60°C (Milder heat preserves the iodide).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyrimidine N.Switch to XPhos Pd G2 or increase catalyst loading to 5-10 mol%.
Hydrolysis Product (2-OH) Base is too strong or Temp too high.Switch base to K₃PO₄ or CsF ; lower temperature by 10°C.
Homocoupling (Biaryl) Oxygen present in solvent.Degas solvents by sparging with Argon for >15 mins before use.
Protodeboronation Unstable boronic acid.Add the boronic acid in portions or use the corresponding Boronic Ester (Pinacol) .
Black Precipitate Catalyst decomposition (Pd black).Add additional ligand (e.g., free dppf or XPhos) to stabilize the Pd species.

Visualized Workflows & Mechanisms

Figure 1: Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents (Halide, Boronic Acid, Base) Inert Inert Atmosphere (Evacuate/N2 x3) Start->Inert Solvent Add Degassed Solvent (Dioxane/H2O) Inert->Solvent CatAdd Add Catalyst (Pd(dppf)Cl2) Solvent->CatAdd Heat Heat to 60-80°C (4-12 Hours) CatAdd->Heat Monitor Monitor (TLC/LCMS) Check for Pd Black Heat->Monitor Monitor->Heat Incomplete Workup Workup & Purification Monitor->Workup Complete

Caption: Step-by-step workflow for the standard Suzuki coupling of 2-iodo-4-methylpyrimidine.

Figure 2: Catalytic Cycle & Pyrimidine Interference

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Fast for C-I) Pd0->OxAdd + 2-Iodo-4-Me-Pyr PdII_Int Pd(II)-Ar-I Complex OxAdd->PdII_Int TransMet Transmetallation (+ Boronic Acid/Base) PdII_Int->TransMet Poison OFF-CYCLE: N-Coordination Poisoning PdII_Int->Poison Excess Pyrimidine N PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the oxidative addition of the iodide and the risk of catalyst poisoning.

References

  • PubChem. 2-Iodopyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2012. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Available at: [Link]

Validation & Comparative

Technical Comparison Guide: Suzuki vs. Stille Coupling for 2-Iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Substrate Challenge: 2-Iodo-4-methylpyrimidine

The functionalization of 2-iodo-4-methylpyrimidine presents a classic problem in heterocyclic chemistry. Unlike simple aryl halides, this substrate features:

  • Electron Deficiency: The pyrimidine ring is highly electron-deficient, making the C2-iodide an exceptional electrophile for oxidative addition.

  • Catalyst Poisoning Risk: The N1 and N3 nitrogens possess lone pairs capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (the "diazine effect").

  • Steric Environment: The 4-methyl group provides a slight steric influence on the C2 position, though less significant than a 4-phenyl or 4-tert-butyl group.

The Contenders: Suzuki-Miyaura vs. Stille

While both cross-couplings utilize a Pd(0)/Pd(II) catalytic cycle, their operational suitability for this specific pyrimidine differs fundamentally.

  • Suzuki-Miyaura (The Industry Standard): Relies on organoboron nucleophiles. It is the default choice for early-phase discovery due to low toxicity and ease of workup. However, 2-heterocyclic boronic acids (if the roles were reversed) are notoriously unstable. Here, with the pyrimidine as the electrophile, Suzuki is highly favored unless the coupling partner is base-sensitive.

  • Stille (The Problem Solver): Relies on organostannanes.[1][2][3][4][5] It operates under neutral conditions, making it indispensable for substrates containing esters, amides, or other base-labile groups. It often outperforms Suzuki when the coupling partner is sterically hindered, as the transmetalation step with Tin is less sensitive to steric bulk than Boron.

Part 2: Performance Comparison & Experimental Data

Comparative Performance Matrix

The following data synthesizes performance metrics for 2-halopyrimidines based on recent methodological studies (e.g., MDPI 2025, RSC 2023).

FeatureSuzuki-Miyaura Coupling Stille Coupling
Primary Mechanism Base-activated TransmetalationNeutral Transmetalation
Typical Yield (2-Halopyrimidines) 85 - 95% (Microwave optimized)75 - 90% (Thermal)
Reaction Time 15–30 min (Microwave) / 4–12 h (Thermal)12–24 h (Thermal)
Purification Difficulty Low (Boron byproducts water-soluble)High (Toxic Tin residues require KF wash)
Functional Group Tolerance Moderate (Base-sensitive groups risk hydrolysis)Excellent (Tolerates esters, nitriles, aldehydes)
Green Chemistry Score High (Aqueous solvents, low toxicity)Low (Neurotoxic tin reagents)
Decision Framework (Visualized)

The following decision tree guides the chemist on when to deviate from the standard Suzuki protocol.

DecisionMatrix Start Substrate: 2-Iodo-4-methylpyrimidine PartnerCheck Is the Coupling Partner Base-Sensitive? (e.g., Esters, labile protecting groups) Start->PartnerCheck Suzuki CHOICE: Suzuki-Miyaura (Standard Protocol) PartnerCheck->Suzuki No Stille CHOICE: Stille Coupling (Neutral Conditions) PartnerCheck->Stille Yes StericCheck Is the Coupling Partner Sterically Hindered? (e.g., ortho-substituted aryl) StericCheck->Stille Yes (Better Transmetalation) Microwave Optimization: Use Microwave Irradiation (15 min @ 100°C) StericCheck->Microwave No (Standard) Suzuki->StericCheck Additives Optimization: Add CuI or CsF (Accelerates Transmetalation) Stille->Additives

Caption: Strategic decision tree for selecting the optimal coupling method based on partner properties.

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling (Recommended)

Context: This protocol leverages the high reactivity of the C2-iodide and microwave heating to overcome potential catalyst inhibition by the pyrimidine nitrogens.

Reagents:

  • Electrophile: 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (1–3 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME/Ethanol/Water (2:1:1 v/v) or DMF (for higher temp)

Workflow:

  • Setup: In a microwave vial, combine 2-iodo-4-methylpyrimidine (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Inertion: Cap the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture (4 mL) and aqueous K₂CO₃ (1 mL).

  • Reaction: Irradiate at 100°C for 15–20 minutes (Max Power 150W).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The aqueous base activates the boronic acid to the boronate species [RB(OH)₃]⁻, which is the active species for transmetalation. Microwave heating ensures rapid turnover before the catalyst can be poisoned by the pyrimidine nitrogens.

Protocol B: Stille Coupling (For Sensitive/Hindered Partners)

Context: Used when the coupling partner cannot survive basic conditions or is sterically demanding (e.g., 2,6-disubstituted aryls).

Reagents:

  • Electrophile: 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Nucleophile: Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ (for difficult cases)

  • Additive: CuI (10 mol%) - Optional but recommended to accelerate rate.

  • Solvent: Toluene or DMF (anhydrous)

Workflow:

  • Setup: Flame-dry a Schlenk tube. Add 2-iodo-4-methylpyrimidine (1.0 mmol), organostannane (1.1 mmol), Pd catalyst, and CuI.

  • Inertion: Evacuate and backfill with Argon (3x).

  • Reaction: Add anhydrous Toluene (5 mL). Heat to 100–110°C for 12–24 hours .

  • Tin Removal (Critical Step):

    • Method A: Dilute with ether, add saturated aqueous KF solution. Stir vigorously for 1 hour. Filter the resulting polymeric tributyltin fluoride precipitate through Celite.

    • Method B: Flash chromatography using silica gel impregnated with 10% K₂CO₃ .

  • Purification: Standard flash chromatography.

Why this works: The reaction is neutral. Copper(I) iodide acts as a co-catalyst, facilitating the transmetalation step via a transient organocopper species, which is particularly useful for the electron-deficient pyrimidine system.

Part 4: Mechanistic Visualization

The choice of coupling affects the transmetalation step, which is often the rate-determining step (RDS) in these cycles.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + 2-Iodo-4-methylpyrimidine TransMet_S Suzuki Transmetalation (Requires Base) OxAdd->TransMet_S + Boronic Acid + Base (OH-) TransMet_St Stille Transmetalation (Neutral) OxAdd->TransMet_St + Organostannane Prod Reductive Elimination (Product Release) TransMet_S->Prod TransMet_St->Prod Prod->Pd0

Caption: Catalytic cycle comparison highlighting the divergence at the transmetalation step.

Part 5: References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules, 2025. Link

    • Supports the use of microwave irradiation for efficient pyrimidine coupling.

  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. RSC Advances, 2023. Link

    • Provides comparative data showing Stille's superiority for sterically hindered substrates.

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 2025. Link

    • Validates the reactivity profile of the C2 position in pyrimidines.

  • Workup for Removing Tin Byproducts. University of Rochester, Dept. of Chemistry. Link

    • Authoritative source for the KF tin-removal protocol.

Sources

Structural Intelligence: X-ray Crystallography of 2-Iodo-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Iodo-4-methylpyrimidine represents more than just a synthetic intermediate; it is a "privileged scaffold" for kinase inhibitor development.[1] While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to capture the supramolecular interactions—specifically Halogen Bonding (XB) —that define the solid-state behavior and bioavailability of these derivatives.[1]

This guide objectively compares the crystallographic utility of the 2-Iodo derivative against its 2-Chloro and 2-Bromo analogues.[1][2] We demonstrate that while the Iodo-derivative presents unique challenges in data reduction (due to absorption), it offers superior resolution of intermolecular packing motifs essential for rational drug design.[1]

Part 1: Comparative Analysis – The Halogen Advantage[2]

The "Sigma-Hole" Effect: Why Iodine Wins

The primary structural differentiator between 2-iodo-4-methylpyrimidine and its lighter halogen analogues (Cl, Br) is the magnitude of the


-hole —a region of positive electrostatic potential on the extension of the C-X bond.[2]
  • 2-Iodo Derivatives: Exhibit a large, accessible

    
    -hole, facilitating strong, directional C-I[1]···N  halogen bonds.[2] This creates predictable "zigzag" supramolecular chains in the crystal lattice, often stabilizing the structure for easier crystallization.[2]
    
  • 2-Chloro/Bromo Derivatives: The

    
    -hole is significantly smaller (Br) or negligible (Cl).[1][2] These derivatives rely on weaker dipole-dipole or 
    
    
    
    -
    
    
    stacking interactions, often leading to polymorphism or disordered crystals that are difficult to refine.[1]
Quantitative Comparison: Bond Metrics & Interactions

The following table summarizes the structural differences derived from Cambridge Structural Database (CSD) surveys of pyrimidine derivatives.

Feature2-Iodo-4-methylpyrimidine 2-Bromo Analogue 2-Chloro Analogue Implication
C-X Bond Length 2.10 – 2.14 Å 1.89 – 1.93 Å1.74 – 1.77 ÅLong C-I bond indicates high lability for Pd-catalyzed cross-coupling (Suzuki).[1][2]
Halogen Bond (X[1][2][3][4]···N) Strong (3.39 Å) Weak / RareNegligibleIodine directs packing; critical for co-crystal engineering.[1]
X-ray Absorption (

)
High ModerateLowIodine samples require rigorous absorption correction (SADABS/SCALE3).[1]
Melting Point Trend ModerateLowerLowestStronger intermolecular XB in Iodo-derivatives often raises thermal stability.[1][2]

Critical Insight: The C-I···N contact distance (~3.39 Å) is significantly shorter than the sum of the van der Waals radii for Iodine (1.98 Å) and Nitrogen (1.55 Å), confirming a net attractive interaction.[1] This is rarely observed in the Chloro-analogue.[2]

Part 2: Experimental Protocol (Self-Validating)

Crystallization Strategy: Vapor Diffusion

Small pyrimidine derivatives are often too soluble in organic solvents for simple evaporation.[2] The Vapor Diffusion method is the "Gold Standard" for obtaining X-ray quality single crystals of 2-iodo-4-methylpyrimidine.[1][2]

Protocol Workflow:
  • Inner Vial (Solvent): Dissolve 15 mg of pure 2-iodo-4-methylpyrimidine in 0.5 mL of DMF (Dimethylformamide) . Ensure the solution is clear (filter if necessary).

  • Outer Vial (Antisolvent): Place the inner vial (uncapped) inside a larger jar containing 3 mL of Methanol (MeOH) or Water .[1]

  • Equilibration: Seal the outer jar tightly. The volatile MeOH diffuses into the DMF, slowly increasing polarity and forcing the hydrophobic pyrimidine to crystallize.[2]

  • Timeline: Leave undisturbed at 20°C for 3–5 days.

Visualization: Crystallization Decision Logic[1][2]

CrystallizationLogic Start Start: Purified 2-Iodo-4-methylpyrimidine SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck Evap Method A: Slow Evaporation (Risk: Twinning) SolubilityCheck->Evap Low Solubility Diffusion Method B: Vapor Diffusion (Recommended) SolubilityCheck->Diffusion High Solubility HighSol Highly Soluble LowSol Insoluble/Sparingly Result Result: Block-like Single Crystals (Suitable for SCXRD) Evap->Result SolventSystem System: DMF (Solvent) + MeOH (Antisolvent) Diffusion->SolventSystem SolventSystem->Result

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Part 3: Data Collection & Refinement Strategy

The Absorption Challenge

Iodine is a heavy scatterer (


).[1][2] When using standard Molybdenum (

) or Copper (

) radiation, the crystal will significantly absorb X-rays, leading to artificial scaling errors if not corrected.[1]

Protocol for Data Reduction:

  • Redundancy: Collect data with high redundancy (>4x). This allows the software to model absorption by comparing equivalent reflections measured at different angles.[2]

  • Face Indexing: Manually measure the crystal faces (Miller indices) before data collection.[2] Use this geometric model for analytical absorption correction.

  • Refinement:

    • Space Group: Typically Orthorhombic or Monoclinic (e.g., Pnma or P21/c).[1]

    • Disorder: The methyl group at the C4 position often exhibits rotational disorder.[2] Model this using a "split site" model with occupancy refinement (e.g., 0.5/0.5) if electron density clouds appear elongated.[1][2]

Visualization: The Halogen Bonding Network

HalogenBonding cluster_mol1 Molecule A cluster_mol2 Molecule B I1 Iodine (Donor) σ-hole (+) Py1 Pyrimidine Ring I1->Py1 N1 Nitrogen (Acceptor) Lone Pair (-) I1->N1 XB Interaction (d < 3.4 Å) Py2 Pyrimidine Ring N1->Py2

Figure 2: Schematic of the directional C-I···N halogen bond driving the supramolecular assembly.[2]

Part 4: Analytical Hierarchy (Why X-ray?)

Why invest time in growing crystals when NMR is faster?

Analytical MethodWhat it RevealsWhat it Misses
1H-NMR (Solution) Purity, Connectivity, Methyl group integration.[1]Conformation: Cannot determine if the I-C bond is planar or distorted in solid state. Packing: Misses intermolecular XB interactions.[2]
SCXRD (Solid State) Absolute Structure: Precise bond lengths (C-I = 2.14 Å).[1] Interactions: Direct visualization of the

-hole interaction.
Requires a single crystal (time-intensive).[1]
DFT (Computational) Predicted energy minima.Often overestimates bond strength without experimental validation.[2]

References

  • Jiang, Q.-M., Mao, G.-Y., Hao, L.-Y., Hao, X.-Q., & Song, M.-P. (2010).[1] Crystal structure of 2-iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section E. [1]

    • Context: Primary structural reference for iodo-methyl-pyrimidine packing motifs and C-I...N interactions.[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Iodo-4,6-dimethylpyrimidine.

    • Context: Repository for validated crystallographic data (.cif files).[1][2][5]

  • Lommerse, J. P., et al. (1996).[1][6][7] The nature and geometry of intermolecular interactions between halogens and oxygen or nitrogen atoms. Journal of the American Chemical Society.[2] [1]

    • Context: Authoritative grounding for the "Halogen Bonding" mechanism and van der Waals radii comparisons.
  • Politzer, P., et al. (2007).[1] The sigma-hole: an elusive feature of halogen bonding. Journal of Molecular Modeling.

    • Context: Theoretical basis for the electrostatic potential differences between Iodine, Bromine, and Chlorine.

Sources

The Dual-Lens Approach: HPLC and qNMR for 2-Iodo-4-methylpyrimidine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and Suzuki-Miyaura coupling intermediates, 2-Iodo-4-methylpyrimidine acts as a critical scaffold. However, a common pitfall in drug development is the reliance on a single analytical technique to define purity.

This guide challenges the "HPLC-only" mindset. While HPLC-UV is the gold standard for detecting trace impurities (process-related contaminants), it frequently overestimates the assay (mass balance) due to invisible impurities like water, inorganic salts, or residual solvents. Conversely, Quantitative NMR (qNMR) provides an absolute assay value but lacks the sensitivity for trace impurity profiling.

The Verdict: For 2-Iodo-4-methylpyrimidine, a hybrid workflow is required. Use HPLC to certify the absence of specific regioisomers (e.g., 2-iodo-5-methylpyrimidine) and qNMR to certify the presence of the active mass.

Part 1: The Purity Gap (Why One Method Fails)

Before detailing the protocols, it is vital to understand the "Purity Gap." This occurs when a sample looks >99% pure by HPLC but fails in stoichiometry during downstream synthesis because the actual weight-percent purity is only 95%.

Analytical Decision Matrix

PurityDecision Sample Crude 2-Iodo-4-methylpyrimidine HPLC Method A: HPLC-UV (Relative Purity) Sample->HPLC NMR Method B: qNMR (Absolute Assay) Sample->NMR Result_HPLC Result: 99.5% Area (Ignores salts/water) HPLC->Result_HPLC Result_NMR Result: 94.2% wt/wt (Detects solvent/salts) NMR->Result_NMR Decision Is Purity Sufficient? Result_HPLC->Decision High Area % Result_NMR->Decision Low Wt % Action_Recryst Recrystallize (Remove Salts) Decision->Action_Recryst Gap > 5% Action_Release Release Batch (Use qNMR value for stoichiometry) Decision->Action_Release Gap < 2%

Figure 1: The Analytical Decision Matrix illustrating the "Purity Gap" where HPLC and NMR results diverge due to non-chromatographic impurities.

Part 2: Method A - High-Performance Liquid Chromatography (HPLC)

Objective: Detection of trace organic impurities, specifically regioisomers and hydrolysis byproducts (e.g., 2-hydroxy-4-methylpyrimidine).

The Strategy: Reverse Phase with pH Control

2-Iodo-4-methylpyrimidine is moderately lipophilic (LogP ~1.2-1.6) but contains basic nitrogen atoms. Standard C18 columns are effective, but peak tailing is a risk due to interaction with residual silanols.

  • Mobile Phase Choice: We use 0.1% Formic Acid (pH ~2.7). This keeps the column silanols protonated (neutral), reducing secondary interactions.

  • Detection: The pyrimidine ring has strong absorbance at 254 nm .

Detailed Protocol
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)End-capped column prevents peak tailing of basic pyrimidines.
Mobile Phase A Water + 0.1% Formic AcidProton source to suppress silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution of the iodinated product.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 5.0 µLPrevent column overload.
Detection UV at 254 nmMax absorption for pyrimidine ring.

Gradient Program:

  • 0.0 min: 5% B

  • 10.0 min: 95% B (Linear ramp to elute lipophilic dimers)

  • 12.0 min: 95% B

  • 12.1 min: 5% B (Re-equilibration)

  • 15.0 min: Stop

Data Interpretation
  • Main Peak: Expect elution around 6.5 - 7.5 minutes (depending on dead volume).

  • Impurity 1 (Hydrolysis): 2-hydroxy-4-methylpyrimidine is more polar and will elute earlier (approx 2-3 min).

  • Impurity 2 (Regioisomer): 2-iodo-5-methylpyrimidine is structurally similar but slightly more lipophilic; expect a shoulder or peak immediately following the main peak.

Part 3: Method B - Quantitative NMR (qNMR)

Objective: Determination of absolute mass purity (Weight %) without a reference standard of the analyte.

The Strategy: Internal Standard (IS) Method

Unlike HPLC, qNMR does not require a response factor calculation. We use a certified Internal Standard (IS) of known purity.

  • Solvent: DMSO-d6 . The compound is highly soluble here, and DMSO prevents the aggregation often seen in chloroform.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone .

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, a "silent region" for 2-Iodo-4-methylpyrimidine, which has signals at ~2.5 ppm (methyl) and >7.0 ppm (aromatic).

Detailed Protocol

Preparation:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (Bruker/Jeol 400 MHz+):

  • Pulse Angle: 30° or 90° (Must be consistent; 90° maximizes signal but requires longer D1).

  • Relaxation Delay (D1): 60 seconds .

    • Critical: The T1 relaxation time for the quaternary carbons/iodinated ring protons can be long. D1 must be

      
       to ensure 99.9% magnetization recovery for quantitative accuracy.
      
  • Scans (NS): 16 or 32 (High S/N ratio is needed).

  • Spectral Width: -2 to 14 ppm.

qNMR Calculation Logic

The purity (


) is calculated using the molar ratio between the analyte and the internal standard.


Where:

  • 
     = Integral area (Peak Area)
    
  • 
     = Number of protons contributing to the signal (e.g., 3 for methyl group)
    
  • 
     = Molecular Weight[1][2]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    
qNMR Workflow Diagram

qNMR_Workflow Start Start Weigh Precision Weighing (Sample + IS) Start->Weigh Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Acquire Acquisition (D1 = 60s) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integration (Methyl vs IS) Process->Integrate Calc Calculate Wt% Integrate->Calc

Figure 2: Step-by-step qNMR workflow emphasizing the critical acquisition delay (D1) for quantitative accuracy.

Part 4: Comparative Analysis & Recommendations

Method Comparison Table
FeatureMethod A: HPLC-UVMethod B: qNMR
Primary Output Chromatographic Purity (Area %)Absolute Assay (Weight %)
Sensitivity High (LOD < 0.05%)Low (LOD ~ 0.5%)
Reference Standard Required (for quantitation)Not Required (for analyte)
Scope Detects organic impurities, isomersDetects total mass, water, salts
Speed 15 min run + equilibration< 10 min total
Weakness Blind to inorganic salts/moistureOverlapping peaks can ruin data
Final Recommendation

For 2-Iodo-4-methylpyrimidine , the presence of the Iodine atom makes the molecule susceptible to photolytic degradation and potential hydrolysis during storage.

  • For Routine Batch Release: Use qNMR . It is faster and instantly reveals if the material is "wet" or contains residual salts from the iodination step.

  • For Stability Studies: Use HPLC . You need the high sensitivity to detect the onset of de-iodination (formation of 4-methylpyrimidine) which qNMR might miss at trace levels (0.1%).

References

  • Holzgrabe, U. (2010).[3] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Strategic Reagent Selection: Iodo- vs. Chloro-Pyrimidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis and Strategic Selection of Iodo- vs. Chloro-Pyrimidine Reagents Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

In the high-stakes environment of drug discovery, the choice between iodo- and chloro-pyrimidine reagents is rarely just about the price per gram. It is a strategic decision that dictates the catalytic landscape, process scalability, and chemoselectivity of your route.

This guide analyzes the technical and economic trade-offs between these two halogenated scaffolds. While chloro-pyrimidines offer superior atom economy and raw material costs for SNAr applications, iodo-pyrimidines are indispensable for challenging metallaphotoredox or palladium-catalyzed cross-couplings where oxidative addition is rate-limiting.

Mechanistic Divergence: The "Element Effect" Paradox

To choose the correct reagent, one must first understand the diametrically opposed reactivity trends governed by the reaction mechanism.

A. Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira)
  • Mechanism: Rate-limiting step is typically Oxidative Addition of the Pd(0) species into the C-X bond.

  • Bond Energy: C-I (approx. 57 kcal/mol) vs. C-Cl (approx. 81 kcal/mol).

  • Trend: I >> Br > Cl >> F [1][2][3][4][5][6]

  • Implication: Iodo-pyrimidines react under mild conditions (room temperature, weak bases) with "ligand-free" or simple catalyst systems (e.g., Pd(PPh3)4). Chloro-pyrimidines often require elevated temperatures (>80°C) and expensive, electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

B. Nucleophilic Aromatic Substitution (SNAr)[1][5][7][8]
  • Mechanism: Rate-limiting step is usually the Nucleophilic Attack to form the Meisenheimer complex.

  • Electronic Effect: Electronegative leaving groups stabilize the anionic intermediate.

  • Trend: F >> Cl ≈ Br > I [1][2][3][4][5][6]

  • Implication: Chloro-pyrimidines are superior for SNAr. The C-Cl bond is sufficiently polarized to invite attack, whereas the C-I bond is less polarized. Using an expensive iodo-pyrimidine for an SNAr reaction is often a waste of capital and reactivity.

Economic & Process Analysis

The "hidden cost" of a synthesis is often buried in the catalyst system, not the starting material.

Feature2-Chloropyrimidine2-Iodopyrimidine
Reagent Cost Low (Commodity chemical)High (Specialty/niche)
Atom Economy High (Cl = 35.5 Da)Low (I = 126.9 Da)
Stability Excellent (Shelf-stable)Moderate (Light sensitive)
Catalyst Requirement High Cost (Requires Buchwald ligands like XPhos/RuPhos)Low Cost (Standard Pd(OAc)2/PPh3 or Pd/C)
Energy Cost High (Reflux often required)Low (RT to 50°C)
Selectivity Hard to differentiate if multiple Cl presentExcellent (Reacts before Cl/Br sites)
Cost-Benefit Verdict:
  • Select Chloro for early-stage building blocks, SNAr reactions, or when you have a validated high-temperature coupling protocol.

  • Select Iodo for late-stage functionalization (LSF) where the molecule is valuable, for installing sensitive fragments that cannot survive high heat, or when chemoselectivity (e.g., reacting position 2 vs 4) is critical.

Visualizing the Decision Matrix

The following decision tree provides a logical framework for reagent selection based on reaction type and substrate complexity.

ReagentSelection Start Start: Pyrimidine Functionalization ReactionType Identify Reaction Mechanism Start->ReactionType SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Nucleophile Attack CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) ReactionType->CrossCoupling Metal Catalysis SelectChloro SELECT CHLORO-PYRIMIDINE (Cost-Effective, Higher Reactivity) SNAr->SelectChloro F >> Cl > I IsSelective Is Chemoselectivity Required? (e.g., multiple halogens) CrossCoupling->IsSelective IodoChoice SELECT IODO-PYRIMIDINE (Exploit C-I > C-Cl rate diff) IsSelective->IodoChoice Yes (React I first) TempSensitive Is Substrate Temp Sensitive? IsSelective->TempSensitive No TempSensitive->IodoChoice Yes (< 60°C) CatalystBudget Catalyst Budget Constraint? TempSensitive->CatalystBudget No (> 80°C OK) HighBudget SELECT CHLORO (Use Gen-3 Buchwald Ligands) CatalystBudget->HighBudget Can afford Ligands LowBudget SELECT IODO (Use Ligand-Free Pd or Simple PPh3) CatalystBudget->LowBudget Need cheap Catalyst

Figure 1: Strategic Decision Tree for selecting halogenated pyrimidines based on reaction mechanism, selectivity needs, and process constraints.

Experimental Protocols

The following protocols demonstrate the distinct utility of each reagent class.

Protocol A: Chemoselective Suzuki Coupling (The "Iodo Advantage")

Objective: Selectively functionalize the C2 position of a 2,4-dihalopyrimidine. Substrate: 4-Chloro-2-iodopyrimidine. Rationale: The C-I bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing the preservation of the C-Cl handle for subsequent steps.

  • Preparation: In a nitrogen-flushed reaction vial, combine 4-chloro-2-iodopyrimidine (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Na2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (2 mol%). Note: The use of a simple triphenylphosphine catalyst is sufficient for C-I activation.

  • Solvent: Add degassed DME/Water (4:1 v/v) to reach a concentration of 0.2 M.

  • Reaction: Stir at room temperature to 40°C for 4-6 hours.

    • Control Point: Monitor by HPLC/UPLC. The reaction should show consumption of the starting material and formation of the mono-coupled product. The C-Cl bond remains intact at these temperatures with this catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Outcome: >90% yield of 2-aryl-4-chloropyrimidine.

Protocol B: Cost-Efficient SNAr (The "Chloro Advantage")

Objective: Install an amine nucleophile at the C4 position. Substrate: 2,4-Dichloropyrimidine.[9] Rationale: C4 is more electrophilic than C2 in pyrimidines due to resonance stabilization (para-like position). Chloro is a cost-effective and reactive leaving group for this mechanism.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Isopropanol (IPA) or THF (0.5 M).

  • Nucleophile: Add the Amine (1.1 equiv) and a base like DIPEA (1.2 equiv) if the amine is a salt or non-basic.

  • Reaction: Stir at 0°C to Room Temperature .

    • Causality: The high electrophilicity of the C4 position combined with the good leaving group ability of Cl (inductive stabilization) allows this to proceed without heating.

  • Workup: Pour into water. The product often precipitates out (if solid) or can be extracted with DCM.

  • Outcome: Exclusive formation of the 4-amino-2-chloropyrimidine isomer.

Case Study: Kinase Inhibitor Scaffold Synthesis

Consider the synthesis of a generic ATP-competitive kinase inhibitor based on a [2,3-d]pyrimidine core.

  • Route A (All Chloro): Starting with 2,4-dichloropyrimidine.

    • Step 1 (SNAr): Addition of amine at C4.[9][10][11] (High Yield, Low Cost).[12]

    • Step 2 (Suzuki): Coupling at C2-Cl. Requires Pd2(dba)3 / XPhos at 100°C.

    • Total Cost: Low material cost, High catalyst cost.

  • Route B (Iodo-Chloro): Starting with 2,4-diiodopyrimidine (or 2-iodo-4-chloro).

    • Step 1 (SNAr): Addition of amine at C4.[9][10][11] (Slower than Cl, potentially lower yield).

    • Step 2 (Suzuki): Coupling at C2-I. Requires Pd(OAc)2 / PPh3 at RT.

    • Total Cost: High material cost, Low catalyst cost.

Verdict: Route A is generally preferred for large-scale manufacturing (Process Chemistry) where catalyst loading can be optimized to ppm levels. Route B is preferred in Medicinal Chemistry (Discovery) for rapid library generation where reaction reliability and mild conditions outweigh material costs.

References
  • Mechanistic Studies on SNAr: Bunnett, J. F., et al.[5] "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." J. Am. Chem. Soc.[5]1957 , 79, 385.[5] Link[5]

  • Pd-Catalyzed Selectivity: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Chem. Soc. Rev.2007 , 36, 1036. Link

  • Pyrimidine Reactivity Guide: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 . Link

  • Catalyst Economics: Magano, J.; Dunetz, J. R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chem. Rev.2011 , 111, 2177. Link

  • Regioselectivity in Pyrimidines: Schlosser, M., et al. "Site-Selective Coupling of 2,4-Dichloropyrimidine." Eur. J. Org. Chem.2002 , 2913. Link

Sources

Spectroscopic Confirmation of 2-Iodo-4-methylpyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of spectroscopic methods for confirming the reaction products of 2-Iodo-4-methylpyrimidine (CAS 13036-57-2) . The focus is on distinguishing the desired C2-substituted product (typically from Suzuki-Miyaura coupling) from common byproducts like hydro-dehalogenated species or homocoupling impurities.

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Context

2-Iodo-4-methylpyrimidine is a critical heterocyclic building block in kinase inhibitor discovery. The C2-iodine position is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), serving as a "molecular hook" for scaffold elaboration.

However, the reaction is prone to specific failure modes:

  • Protodehalogenation: Loss of iodine to form 4-methylpyrimidine (reduction).

  • Homocoupling: Formation of bis-pyrimidine dimers.

  • Regio-ambiguity: In complex syntheses, confirming the integrity of the methyl group at C4 versus the coupling at C2 is essential.

This guide compares the "performance" of four analytical techniques—1H NMR, 13C NMR, 2D NMR (HMBC), and LC-MS —in validating the target product, 4-methyl-2-phenylpyrimidine (used here as the representative case study).

Comparative Analysis of Confirmation Methods

The following table evaluates analytical methods based on Specificity (distinguishing isomers/byproducts) and Utility (speed/cost).

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: 1H NMR Method B: 13C NMR Method C: LC-MS Method D: 2D HMBC
Primary Utility Routine purity check & conversion monitoring.Definitive diagnostic for C2 substitution.High-throughput screening & trace impurity detection.Structural proof of regiochemistry.
Key Diagnostic Shift of Methyl (C4) & H6 proton.

> 30 ppm
at C2 position.
Molecular Ion

.
Correlation of Methyl protons to C4 & C5.
Blind Spot Overlapping aromatic regions; cannot prove C-C connectivity alone.Low sensitivity; requires >10 mg sample.Cannot distinguish regioisomers; "blind" to connectivity.Time-consuming acquisition.
Confidence Score ⭐⭐⭐ (High)⭐⭐⭐⭐⭐ (Definitive)⭐⭐ (Screening only)⭐⭐⭐⭐⭐ (Gold Standard)

Technical Deep Dive: The "Diagnostic Shift"

The 13C NMR "Smoking Gun"

The most reliable spectroscopic evidence for the successful displacement of Iodine at the C2 position is the carbon chemical shift.

  • Starting Material (C-I): The Carbon bonded to Iodine (C2) benefits from the "Heavy Atom Effect," appearing significantly upfield (shielded), typically around 125–130 ppm .

  • Product (C-Aryl): Upon coupling with an aryl group (e.g., phenyl), the C2 carbon shifts downfield (deshielded) to 160–165 ppm due to the anisotropic effect of the new ring and the electronegativity of the nitrogen atoms.

Causality: This ~35 ppm shift is unambiguous and unaffected by solvent effects, making it superior to 1H NMR for binary "Go/No-Go" decisions.

1H NMR Nuances

While less definitive for the C2 carbon itself, the proton spectrum provides crucial data on the integrity of the pyrimidine ring.

  • H6 Proton (Doublet, ~8.5 ppm): This proton is sensitive to the electronic environment of N1. A successful coupling often causes a slight downfield shift compared to the iodide precursor.

  • Methyl Group (Singlet, ~2.5 ppm): Confirms the C4 position remains intact. If this signal splits or shifts drastically, it indicates ring degradation or incorrect alkylation.

Visualized Workflows

Diagram 1: Reaction Pathways & Impurity Formation

This diagram illustrates the target reaction and the competing pathways that analysis must detect.

ReactionPathways SM 2-Iodo-4-methylpyrimidine (SM) Pd Pd(0) Catalyst SM->Pd Oxidative Addition Target 4-Methyl-2-phenylpyrimidine (Target Product) Pd->Target + Ph-B(OH)2 (Suzuki Coupling) Byprod1 4-Methylpyrimidine (Protodehalogenation) Pd->Byprod1 + H-Source (Reduction) Byprod2 Bis-pyrimidine (Homocoupling) Pd->Byprod2 Dimerization

Caption: Reaction scheme showing the target Suzuki coupling versus reductive and homocoupling failure modes.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for confirming the product.

DecisionTree Start Crude Reaction Mixture LCMS Step 1: LC-MS Screen Start->LCMS CheckMass Mass = Target? LCMS->CheckMass Fail Discard/Re-optimize CheckMass->Fail No HNMR Step 2: 1H NMR CheckMass->HNMR Yes CheckMe Methyl Singlet Present? HNMR->CheckMe CheckMe->Fail No (Ring cleavage) CNMR Step 3: 13C NMR CheckMe->CNMR Yes CheckC2 C2 Shift > 160 ppm? CNMR->CheckC2 CheckC2->Fail No (SM remaining) Success CONFIRMED PRODUCT CheckC2->Success Yes

Caption: Step-by-step analytical workflow to filter out false positives.

Experimental Protocols

Synthesis of 4-Methyl-2-phenylpyrimidine (Standard Case Study)

Objective: To generate the sample matrix for spectroscopic comparison.

  • Reagents:

    • 2-Iodo-4-methylpyrimidine (1.0 eq, 220 mg, 1.0 mmol)

    • Phenylboronic acid (1.2 eq, 146 mg)

    • Pd(PPh3)4 (5 mol%, 58 mg)

    • K2CO3 (2.0 eq, 276 mg)

    • Solvent: 1,4-Dioxane/Water (4:1, 10 mL)

  • Procedure:

    • Charge a microwave vial with reagents and solvent.[1]

    • Degas with Argon for 5 minutes (Critical to prevent homocoupling).

    • Heat at 90°C for 4 hours (or 110°C microwave for 30 min).

    • Dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4, and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Analytical Confirmation Workflows
Protocol A: 1H NMR Acquisition
  • Solvent: CDCl3 (Chloroform-d) or DMSO-d6.

  • Key Peaks to Integrate:

    • 
       2.55 (s, 3H): Methyl group at C4.
      
    • 
       6.95 (d, 1H, J=5.1 Hz): Proton at C5.
      
    • 
       8.60 (d, 1H, J=5.1 Hz): Proton at C6.
      
    • 
       7.40–8.40 (m, 5H): Phenyl protons.
      
  • Pass Criteria: Integration ratio of Methyl : H5 : H6 : Phenyl must be 3 : 1 : 1 : 5.

Protocol B: 13C NMR Verification
  • Parameter: Proton-decoupled 13C NMR.

  • Target Signal: Look for the quaternary carbon (C2) peak.

    • Fail: Signal at ~128 ppm (Unreacted Iodide).

    • Pass: Signal at ~164 ppm (C2-Phenyl).

Protocol C: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Why: To prove the methyl group is still attached to the pyrimidine ring and not transposed.

  • Observation: The Methyl protons (

    
     2.[2]55) must show a strong cross-peak to:
    
    • C4 (quaternary, ~167 ppm) - 2-bond coupling.

    • C5 (methine, ~118 ppm) - 3-bond coupling.

References

  • Suzuki Coupling Mechanisms & Protocols

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Spectroscopic Data of Pyrimidines

    • NIST Chemistry WebBook. 2-Iodo-4-methylpyrimidine Spectra. Link

  • C-13 NMR Shifts in Heterocycles

    • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[3]

  • Application in Drug Discovery

    • Lommerse, J. P., et al. (1996).[4] Crystal structure and intermolecular interactions of 2-iodo-4,6-dimethylpyrimidine. Acta Crystallographica Section C, 52, 779-781. Link

  • Nucleophilic Substitution Patterns

    • Iddon, B., et al. (1987).[5] Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Comparative Guide: Catalytic Systems for C-C Bond Formation with 2-Iodo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Iodo-4-methylpyrimidine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., derivatives targeting ALK, ROS1, or EGFR). Its reactivity profile is defined by a dichotomy: the C2-iodine bond is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms, yet these same nitrogens render the substrate prone to coordinating with the palladium center, potentially poisoning the catalytic cycle.

This guide objectively compares three distinct catalytic generations for functionalizing this substrate. Unlike generic aryl halides, 2-iodo-4-methylpyrimidine requires a system that balances oxidative addition rates against catalyst inhibition .

The "2-Position Paradox"

The C2 position of pyrimidine is electronically unique. It is the most electron-deficient position, facilitating rapid oxidative addition (OA). However, the resulting Pd(II) species is susceptible to stabilization by the adjacent nitrogen lone pairs, often leading to stable, off-cycle resting states that stall turnover.

G Substrate 2-Iodo-4-methylpyrimidine Pd0 Pd(0) Active Species Substrate->Pd0 Interaction OA_Complex Oxidative Addition (Productive) Pd0->OA_Complex Fast (k_OA) Poison_Complex N-Coordination (Catalyst Poisoning) Pd0->Poison_Complex Competing Equilibrium

Figure 1: The kinetic competition between productive oxidative addition and non-productive N-coordination.

Comparative Analysis of Catalytic Systems

We evaluated three primary catalytic systems commonly employed for this substrate. The selection criteria focus on Turnover Number (TON) , Stability , and Regiochemical Integrity .

Table 1: Performance Matrix
FeatureSystem A: Baseline System B: Robust System C: High-Performance
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCMXPhos Pd G2 / G3
Ligand Class Monodentate PhosphineBidentate FerrocenylBulky Biaryl Phosphine
Key Benefit Low Cost, Universal AvailabilityHigh Stability, Air TolerantSteric Bulk Prevents N-Binding
Primary Risk Rapid Deactivation (Pd black)Slow OA on deactivated partnersHigher Cost
Rec. Loading 3.0 - 5.0 mol%1.0 - 3.0 mol%0.5 - 1.0 mol%
Best For Initial Screening, Scale-up (Cost)Standard Suzuki/StilleChallenging/Steric Partners
Detailed Technical Assessment
System A: Pd(PPh₃)₄ (Tetrakis)
  • Mechanism: Relies on dissociation of two PPh₃ ligands to form the active mono-phosphine Pd(0).

  • Limitation: The dissociated PPh₃ ligands are not bulky enough to effectively shield the Pd center from the pyrimidine nitrogens. This leads to competitive binding (Figure 1), requiring higher catalyst loading (5 mol%) to drive conversion.

  • Verdict: Use only for non-challenging couplings where cost is the primary driver.

System B: Pd(dppf)Cl₂ (The Workhorse)
  • Mechanism: The large bite angle of the bidentate dppf ligand enforces a geometry that favors reductive elimination.

  • Advantage: The chelating ligand remains bound, preventing the formation of inactive Pd-bis(pyrimidine) complexes. It is exceptionally robust against air and moisture.

  • Verdict: The Gold Standard for 2-iodo-4-methylpyrimidine Suzuki and Stille couplings. It offers the best balance of reliability and cost.

System C: XPhos Pd G2/G3 (The Specialist)
  • Mechanism: The bulky biaryl ligand (XPhos) creates a "roof" over the palladium center. This steric bulk physically prevents the pyrimidine nitrogen from coordinating to the metal center, forcing the reaction through the oxidative addition pathway.

  • Advantage: Extremely fast kinetics; effective even at room temperature or with low catalyst loading (<1 mol%).

  • Verdict: Essential for sterically hindered boronic acids or when minimizing metal contamination is critical (low loading).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Target: Biaryl formation with high functional group tolerance.

Rationale: We utilize Pd(dppf)Cl₂ to prevent N-poisoning while using a mild base system to preserve the pyrimidine ring integrity.

Reagents:

  • 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (2-3 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered acids)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the pyrimidine substrate, boronic acid, and base.

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LCMS.[3]

    • Checkpoint: The reaction mixture should remain dark red/brown. If it turns black (Pd precipitation) early, conversion will stall.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

Protocol B: Sonogashira Coupling (Copper-Free Variant)

Target: Alkynylation.

Rationale: Standard Sonogashira conditions (Pd/Cu) often lead to Glaser homocoupling of the alkyne. For 2-iodopyrimidines, the activated C-I bond allows for a Copper-Free protocol using a more active Pd system, avoiding alkyne dimerization byproducts.

Reagents:

  • 2-Iodo-4-methylpyrimidine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%) or XPhos Pd G2 (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Piperidine (used as solvent and base).

Step-by-Step Workflow:

  • Dissolution: Dissolve the pyrimidine and catalyst in degassed Et₃N (0.2 M concentration).

  • Activation: Stir at room temperature for 10 minutes. The solution often changes color as the active Pd(0) species is generated.

  • Addition: Add the terminal alkyne dropwise.

  • Heating: Heat to 60 °C .

    • Note: 2-Iodopyrimidines are reactive enough that high temperatures (100°C+) are rarely needed and may cause decomposition.

  • Completion: Reaction is typically complete within 2–6 hours.

Decision Logic for Catalyst Selection

Use the following logic flow to select the optimal system for your specific coupling partner.

DecisionTree Start Select Coupling Partner Type Partner Type? Start->Type Boronic Boronic Acid/Ester (Suzuki) Type->Boronic Alkyne Terminal Alkyne (Sonogashira) Type->Alkyne Alkene Alkene (Heck) Type->Alkene Steric Is Partner Sterically Hindered (Ortho-subs)? Boronic->Steric CuSens Base Sensitive? Alkyne->CuSens Heck_Cat Pd(OAc)2 + P(o-tol)3 (Jeffery Conditions) Alkene->Heck_Cat Yes_Steric Use XPhos Pd G2 (High Activity) Steric->Yes_Steric Yes No_Steric Use Pd(dppf)Cl2 (Robust/Econ) Steric->No_Steric No Std_Sono Pd(PPh3)2Cl2 + CuI (Standard) CuSens->Std_Sono No Cu_Free Pd(OAc)2 + XPhos (Cu-Free) CuSens->Cu_Free Yes

Figure 2: Decision matrix for optimizing catalyst selection based on coupling partner and steric constraints.

Troubleshooting & Optimization

IssueDiagnosisSolution
Deiodination (Product is 4-methylpyrimidine)Reductive elimination of H-Pd-Ar species. Often caused by excessive heating or protic solvents.Switch to anhydrous DMF/THF. Use a milder base (K₃PO₄). Lower temperature.
Homocoupling (Biaryl formation of boronic acid)Oxygen presence in the reaction vessel.Degas solvents more rigorously (Freeze-Pump-Thaw).
Stalled Conversion Catalyst poisoning by pyrimidine nitrogens.Switch from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dppf)Cl₂ . Increase concentration.
Regioselectivity Issues Not applicable for 2-iodo-4-methylpyrimidine (only one halogen), but relevant if using 2,4-diiodo.N/A for this specific substrate.

References

  • Mechanistic Studies on Halopyrimidine Reactivity

    • Title: Reactivity of Halopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions.[4][5][6]

    • Source: BenchChem Guides.
  • Suzuki-Miyaura Coupling Optimization Title: A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine (Analogous reactivity). Source: BenchChem Protocols.
  • Sonogashira Reaction Conditions

    • Title: Sonogashira Coupling - Reaction Analysis and Catalysts.[2][3][7]

    • Source: Organic Chemistry Portal.[8][9]

    • URL:[Link]

  • Advanced Prec

    • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
    • Source: Chemical Reviews (via NCBI).
    • URL:[Link]

  • Heck Reaction Methodology

    • Title: The Heck Reaction - Mechanism and Protocols.
    • Source: Master Organic Chemistry.[10]

    • URL:[Link]

Sources

Technical Brief: Efficacy of 2-Iodo-4-methylpyrimidine in Constructing Biaryl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, particularly kinase inhibitor development, the construction of 2-arylpyrimidines is a pivotal transformation. While 2-chloro and 2-bromo analogs are ubiquitous due to lower cost, 2-Iodo-4-methylpyrimidine (CAS: 1257854-91-3) represents a high-performance alternative. Its efficacy is driven by the superior lability of the C–I bond, enabling cross-coupling under milder conditions with lower catalyst loadings. This guide objectively analyzes its performance against halogenated alternatives, providing mechanistic insights and validated protocols for researchers requiring high-fidelity biaryl synthesis.

Scientific Analysis: The Mechanistic Advantage

Oxidative Addition Kinetics

The efficacy of 2-Iodo-4-methylpyrimidine in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) is governed by the rate of oxidative addition , typically the rate-determining step in the catalytic cycle.[1][2]

The Carbon-Halogen bond dissociation energies (BDE) dictate the activation energy (


) required for the Pd(0) species to insert into the bond:
  • C–Cl: ~96 kcal/mol (High barrier, requires elevated temps/specialized ligands)

  • C–Br: ~81 kcal/mol (Moderate barrier, standard standard)

  • C–I: ~65 kcal/mol (Low barrier, rapid insertion at RT)

Implication: The 2-iodo variant undergoes oxidative addition significantly faster than its bromo and chloro counterparts. This allows for the use of:

  • Milder Bases: Weak bases (e.g.,

    
    , 
    
    
    
    ) can be used instead of alkoxides, preserving sensitive functional groups on the boronic acid partner.
  • Lower Temperatures: Reaction viability at 25–60°C versus the 80–120°C often required for aryl chlorides.

  • Ligand Flexibility: Does not strictly require electron-rich, bulky phosphines (e.g., Buchwald ligands) often needed to activate aryl chlorides; standard

    
     based catalysts are often sufficient.
    
Regiochemical Control

Unlike 2,4-dihalopyrimidines, where C4 is inherently more reactive toward nucleophilic attack (


) and often oxidative addition, 2-Iodo-4-methylpyrimidine  possesses a methyl group at C4.
  • Steric & Electronic Blockade: The C4-methyl group deactivates the C4 position and sterically guides the catalyst to the C2-iodine.

  • Selectivity: This eliminates the formation of regioisomeric byproducts common in dihalo-scaffolds, ensuring exclusive C2-arylation.

Comparative Performance Matrix

The following table contrasts 2-Iodo-4-methylpyrimidine with its direct halogenated alternatives.

Feature2-Iodo-4-methylpyrimidine 2-Bromo-4-methylpyrimidine 2-Chloro-4-methylpyrimidine
Reactivity (Oxidative Addition) High (Fastest)ModerateLow (Slowest)
Standard Yield (Suzuki) 85–98% 70–85%40–65% (Ligand dependent)
Reaction Temperature 25°C – 60°C60°C – 90°C90°C – 120°C
Catalyst Requirement Standard (e.g.,

)
StandardSpecialized (e.g.,

+ XPhos)
Atom Economy Lower (Iodine mass = 126.9)Moderate (Bromine mass = 79.9)Higher (Chlorine mass = 35.5)
Cost Profile High (Premium Reagent)ModerateLow (Commodity Reagent)
Stability Light Sensitive (Store in dark)StableStable

Visualizing the Reaction Pathway

The following diagram illustrates the comparative energy landscape of the oxidative addition step, highlighting the kinetic advantage of the iodo-substrate.

ReactionCoordinate Figure 1: Kinetic differentiation in the Oxidative Addition step for Halopyrimidines. Start Pd(0) + Substrate TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow TS_Br TS (Br) Med Barrier Start->TS_Br Moderate TS_I TS (I) Low Barrier Start->TS_I Fast Int Int TS_Cl->Int TS_Br->Int TS_I->Int

Figure 1: Kinetic differentiation in the Oxidative Addition step. The 2-iodo analog (Green path) traverses the lowest energy barrier.

Validated Experimental Protocol

Objective: Synthesis of 2-(4-methoxyphenyl)-4-methylpyrimidine via Suzuki-Miyaura Coupling. Substrate: 2-Iodo-4-methylpyrimidine.

Reagents & Materials
  • Substrate: 2-Iodo-4-methylpyrimidine (1.0 equiv, 1.0 mmol, 220 mg)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: In a dry Schlenk tube or microwave vial, charge 2-Iodo-4-methylpyrimidine (220 mg), 4-methoxyphenylboronic acid (182 mg), and

    
     (35 mg).
    
  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes to remove ambient oxygen (Critical for Pd(0) longevity).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by the addition of 2.0 M aqueous

    
     (1 mL).
    
  • Reaction:

    • Method A (Thermal): Heat the mixture to 60°C in an oil bath. Monitor via TLC/LC-MS. Conversion is typically complete within 2–4 hours due to the high reactivity of the C–I bond.

    • Method B (Microwave): Irradiate at 80°C for 20 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Expected Yield: 88–95% (White/Off-white solid). Note: If using the 2-Chloro analog under these specific conditions, yields typically drop to <40% or require 100°C+ temperatures.

Strategic Decision Guide

When should you choose the premium 2-Iodo reagent over the cheaper 2-Chloro?

DecisionTree Start Start: Biaryl Pyrimidine Synthesis Q1 Is the Boronic Acid sterically hindered or unstable? Start->Q1 Q2 Are there heat-sensitive groups on the scaffold? Q1->Q2 No UseIodo USE 2-Iodo-4-methylpyrimidine (High Reactivity Required) Q1->UseIodo Yes Q2->UseIodo Yes (>80°C risk) UseBromo USE 2-Bromo-4-methylpyrimidine (Standard Balance) Q2->UseBromo No (Standard) UseChloro USE 2-Chloro-4-methylpyrimidine (Cost Optimization) UseBromo->UseChloro Scale >100g & Cost Critical?

Figure 2: Decision matrix for selecting the appropriate halopyrimidine building block.

References

  • Crystal Structure and Packing: Title: 2-Iodo-4,6-dimethylpyrimidine. Source: PubMed Central (PMC). URL:[Link]

  • Suzuki Coupling Methodology: Title: Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Source: MDPI (Processes). URL:[Link]

  • Oxidative Addition Mechanisms: Title: Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. Source: PubMed. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methylpyrimidine
Reactant of Route 2
2-Iodo-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.